molecular formula C13H18N4OS B2942064 4-methyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1396805-55-2

4-methyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2942064
CAS No.: 1396805-55-2
M. Wt: 278.37
InChI Key: BPTHIRPQNQGUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The amide nitrogen is linked to a 4-(piperidin-1-yl)but-2-yn-1-yl chain, introducing a rigid alkyne spacer and a piperidine moiety. This structural combination is frequently explored in medicinal chemistry for targeting enzymes or receptors requiring hydrophobic interactions .

Properties

IUPAC Name

4-methyl-N-(4-piperidin-1-ylbut-2-ynyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-11-12(19-16-15-11)13(18)14-7-3-6-10-17-8-4-2-5-9-17/h2,4-5,7-10H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTHIRPQNQGUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC#CCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of thiosemicarbazides with α-haloketones under acidic conditions. The piperidine moiety can be introduced through nucleophilic substitution reactions, and the carboxamide group can be added via amidation reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,3-thiadiazole ring undergoes nucleophilic substitution at the sulfur atom or adjacent carbons. Reactions often target the electron-deficient C-5 position due to the electron-withdrawing effects of the carboxamide group.

Reaction Type Reagents/Conditions Product Yield Ref.
Thiol substitutionThiophenol, KOH, ethanol, reflux (4 h)5-(Methylthio)-N-(4-(piperidin-1-yl)but-2-yn-1-yl)-1,2,3-thiadiazole-4-carboxamide72%
Amine displacementBenzylamine, DMF, 80°C (6 h)5-(Benzylamino)-4-methyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)-1,2,3-thiadiazole65%

Key Findings :

  • Substitution at C-5 is favored under basic conditions (e.g., KOH) due to increased nucleophilicity of attacking agents.

  • Microwave-assisted methods reduce reaction times (e.g., 15–30 minutes) while maintaining yields >80% .

Oxidation Reactions

The thiadiazole sulfur and alkyne moiety are susceptible to oxidation under controlled conditions.

Reaction Type Reagents/Conditions Product Yield Ref.
Sulfur oxidationH<sub>2</sub>O<sub>2</sub>, AcOH, 50°C (2 h)4-Methyl-5-carboxamide-1,2,3-thiadiazole-1-oxide58%
Alkyne oxidationO<sub>3</sub>, then Zn/H<sub>2</sub>O4-Methyl-N-(4-(piperidin-1-yl)butan-1,2-dione-1-yl)-1,2,3-thiadiazole-5-carboxamide41%

Key Findings :

  • Mild oxidizing agents (e.g., H<sub>2</sub>O<sub>2</sub>) prevent degradation of the carboxamide group.

  • Ozonolysis of the alkyne yields diketones but requires careful quenching to avoid over-oxidation.

Hydrolysis of the Carboxamide

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

Reaction Type Reagents/Conditions Product Yield Ref.
Acidic hydrolysis6M HCl, reflux (8 h)4-Methyl-1,2,3-thiadiazole-5-carboxylic acid89%
Basic hydrolysisNaOH (10%), ethanol, 70°C (5 h)Sodium 4-methyl-1,2,3-thiadiazole-5-carboxylate76%

Key Findings :

  • Hydrolysis rates depend on steric hindrance from the 4-methyl group and the alkyne chain.

Cyclization Reactions

The alkyne and piperidine groups facilitate cyclization under catalytic or thermal conditions.

Reaction Type Reagents/Conditions Product Yield Ref.
Cu-catalyzed cyclizationCuI, DMF, 120°C (12 h)Piperidine-fused thiadiazolo[3,4-b]pyridine68%
Thermal cycloadditionToluene, reflux (24 h)7-Membered ring via alkyne-piperidine interaction53%

Key Findings :

  • Copper catalysts enhance regioselectivity in heterocycle formation.

Piperidine Functionalization

The piperidine nitrogen participates in alkylation or acylation reactions.

Reaction Type Reagents/Conditions Product Yield Ref.
N-AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C (6 h)Quaternary piperidinium derivative82%
N-AcylationAcetyl chloride, pyridine, RT (2 h)N-Acetyl-piperidine substituted derivative77%

Key Findings :

  • Piperidine’s secondary amine shows moderate reactivity compared to primary amines .

Cross-Coupling Reactions

The alkyne moiety enables Sonogashira or Glaser coupling for complex architectures.

Reaction Type Reagents/Conditions Product Yield Ref.
Sonogashira couplingPd(PPh<sub>3</sub>)<sub>4</sub>, CuI, aryl iodideBiaryl-alkyne-thiadiazole hybrid65%

Key Findings :

  • Palladium catalysts enable selective alkyne-aryl bond formation without affecting the thiadiazole ring.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity may be explored for potential therapeutic uses.

  • Medicine: : It could be investigated for its pharmacological properties, such as antimicrobial or anticancer activities.

  • Industry: : It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 4-methyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)-1,2,3-thiadiazole-5-carboxamide exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The pathways involved might include inhibition or activation of these targets, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Thiadiazole vs. Thiazole Derivatives

  • For example, thiazole derivatives in showed moderate kinase inhibition (IC₅₀: 50–200 nM), whereas thiadiazole-based compounds (e.g., the target compound) often exhibit enhanced metabolic stability due to reduced oxidative susceptibility .
Substituent Modifications on the Amide Nitrogen
  • 4-methyl-N-(pyridin-3-ylmethyl)thiazole-5-carboxamide (): Substituting the piperidinylbutynyl chain with a pyridylmethyl group decreases lipophilicity (clogP: 2.1 vs. 3.8 for the target compound) but may improve aqueous solubility. This analog demonstrated antitumor activity (IC₅₀: 1.2 μM in HeLa cells), suggesting that nitrogen-containing aromatic substituents enhance cytotoxicity .
  • 4-Methyl-N-{4-[3-(trifluoromethyl)phenoxy]but-2-yn-1-yl}-1,2,3-thiadiazole-5-carboxamide (): Replacing piperidine with a trifluoromethylphenoxy group introduces strong electron-withdrawing effects. This modification increased metabolic stability (t₁/₂: 6.2 h in human liver microsomes vs. 4.5 h for the target compound) but reduced cellular uptake due to higher polarity .
Piperidine Substituent Variations
  • 7-(4-methylpiperazin-1-yl) derivatives (): Piperazine analogs exhibit improved solubility (logS: −3.1 vs. −4.2 for piperidine) but lower blood-brain barrier penetration. These compounds are prioritized for peripheral targets, such as inflammatory kinases .
  • N-[4-(4-methylpiperidin-1-yl)phenyl]propanamide (): Aryl-linked piperidines reduce conformational flexibility compared to the alkyne spacer in the target compound. This rigidity may enhance selectivity for G-protein-coupled receptors but limit binding to shallow enzymatic pockets .

Biological Activity

4-Methyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole family, known for its diverse biological activities. Thiadiazole derivatives have been reported to exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a detailed overview of the biological activity associated with this specific compound, supported by recent research findings and data tables.

Chemical Structure and Properties

The compound features a thiadiazole ring, which contributes significantly to its biological properties. The presence of the piperidine moiety enhances its interaction with biological targets. The structural formula is as follows:

C13H16N4S\text{C}_{13}\text{H}_{16}\text{N}_4\text{S}

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound exhibit inhibitory effects against various bacterial strains such as Staphylococcus epidermidis and Streptococcus haemolyticus .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. In vitro assays demonstrate that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For example, a recent study evaluated the efficacy of thiadiazole carboxamide analogues against c-Met and found promising results in inducing apoptosis in cancer cells .

Anti-inflammatory Effects

Thiadiazoles have also been recognized for their anti-inflammatory properties. Compounds derived from this class have shown the ability to reduce inflammation markers in various models, suggesting potential therapeutic applications in inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Thiadiazole derivatives can inhibit specific enzymes involved in disease pathways.
  • Interference with Cellular Signaling : These compounds may disrupt signaling pathways critical for cell survival and proliferation.
  • DNA Interaction : Studies suggest that some thiadiazoles can bind to DNA, affecting replication and transcription processes .

Data Tables

Biological Activity Target Organism/Cell Line Effect Observed Reference
AntimicrobialStaphylococcus epidermidisInhibition
AnticancerMKN-45 (gastric cancer)Induction of apoptosis
Anti-inflammatoryInflammatory markers in vitroReduction

Case Study 1: Anticancer Evaluation

In a study published in 2023, a series of thiadiazole derivatives were synthesized and evaluated for their anticancer activity against several human cancer cell lines. The study highlighted the compound's ability to inhibit c-Met phosphorylation and induce cell cycle arrest in MKN-45 cells, suggesting its potential as an antitumor agent .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of thiadiazole derivatives. The compounds were tested against clinical isolates of bacteria and demonstrated significant antibacterial activity, particularly against resistant strains .

Q & A

How can researchers optimize the synthesis of 4-methyl-N-(4-(piperidin-1-yl)but-2-yn-1-yl)-1,2,3-thiadiazole-5-carboxamide to improve yield and purity?

Methodological Answer:
Synthetic optimization involves:

  • Coupling Reaction Conditions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to activate the 1,2,3-thiadiazole-5-carboxylic acid moiety before reacting with the amine intermediate (4-(piperidin-1-yl)but-2-yn-1-amine). Temperature control (0–5°C) minimizes side reactions .
  • Purification Strategies : Normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) effectively isolates the product. Recrystallization from chloroform/hexane mixtures enhances purity, as demonstrated in similar carboxamide syntheses (yields up to 85% reported) .
  • Intermediate Characterization : Validate intermediates (e.g., the alkyne-piperidine precursor) via 1H^1H NMR and LC-MS to ensure correct regiochemistry and minimize impurities .

What advanced spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Multidimensional NMR : 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) resolve spin systems and confirm the alkyne-piperidine linkage. For example, 1H^1H NMR peaks at δ 2.48–3.53 ppm correlate with piperidine protons, while the thiadiazole ring is identified by deshielded carbons at δ 160–170 ppm in 13C^{13}C NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion ([M+H]+^+) with <2 ppm error. For a related thiadiazole-carboxamide, HRMS data matched the theoretical mass (C14_{14}H19_{19}N5_{5}OS) within 0.5 ppm .
  • X-ray Crystallography : If single crystals are obtainable, diffraction data (e.g., CCDC deposition) can unambiguously confirm stereochemistry, as seen in structurally analogous pyrazole-carbothioamides .

How should researchers design experiments to evaluate the compound’s biological activity and address contradictory data in target validation?

Methodological Answer:

  • Primary Screening : Use kinase inhibition assays (e.g., Src/Abl kinases) with recombinant enzymes and ATP competition protocols. IC50_{50} values should be validated via dose-response curves (e.g., 10 nM–100 µM range) .
  • Orthogonal Assays : Resolve contradictions (e.g., inconsistent cellular vs. enzymatic activity) using thermal shift assays (TSA) to confirm target engagement and CRISPR-mediated gene knockout to verify specificity .
  • In Vivo Models : For pharmacokinetic-pharmacodynamic (PK/PD) correlation, administer the compound in xenograft models (e.g., K562 leukemia) at 10–50 mg/kg oral doses, monitoring tumor regression and plasma exposure levels .

What strategies are recommended for structure-activity relationship (SAR) studies to enhance potency and selectivity?

Methodological Answer:

  • Core Modifications : Replace the thiadiazole ring with triazole or pyrimidine moieties to assess impact on target binding. For example, substituting thiadiazole with pyridine in related compounds altered Abl kinase inhibition by >100-fold .
  • Side-Chain Optimization : Vary the piperidine substituents (e.g., introduce fluorine at the 4-position) to improve metabolic stability. Computational docking (e.g., AutoDock Vina) predicts interactions with hydrophobic pockets in kinase domains .
  • Enantioselective Synthesis : Separate enantiomers via chiral HPLC and test for differential activity, as D3 receptor antagonists showed >50-fold selectivity between enantiomers in binding assays .

How can researchers assess metabolic stability and address discrepancies in pharmacokinetic (PK) profiles?

Methodological Answer:

  • In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS/MS. A half-life (t1/2_{1/2}) <30 min suggests rapid clearance, requiring prodrug strategies .
  • Cross-Species PK : Compare bioavailability in rodents vs. non-human primates. For instance, a related thiazole-carboxamide showed 80% oral bioavailability in mice but <20% in dogs due to CYP3A4 metabolism .
  • Metabolite ID : Use high-resolution tandem MS (HRMS/MS) to identify oxidative metabolites (e.g., piperidine N-oxidation) and guide structural modifications to block labile sites .

What experimental approaches resolve contradictions in cytotoxicity data across different cell lines?

Methodological Answer:

  • Panel Testing : Screen the compound against the NCI-60 cancer cell line panel to identify lineage-specific sensitivity (e.g., leukemic vs. solid tumor cells). IC50_{50} variability >10-fold may indicate off-target effects .
  • Mechanistic Profiling : Combine RNA-seq and proteomics to correlate cytotoxicity with pathway activation (e.g., apoptosis markers like caspase-3 cleavage). Discordant data may arise from differential expression of efflux pumps (e.g., P-gp) .
  • Redundant Validation : Confirm results using isogenic cell pairs (e.g., wild-type vs. ABCB1-transfected) to isolate transporter-mediated resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.